molecular formula C11H12N2O2 B1252743 2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole CAS No. 84687-15-0

2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole

Cat. No.: B1252743
CAS No.: 84687-15-0
M. Wt: 204.22 g/mol
InChI Key: HPMRFMKYPGXPEP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole is a pharmacologically active compound known for its role as an alpha-2 adrenergic receptor antagonist. It has been studied extensively for its potential therapeutic applications, particularly in the fields of neuroscience and cardiovascular research. The compound is characterized by its ability to modulate neurotransmitter release and influence various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the imidazoline ring: This step involves the cyclization of a suitable precursor to form the imidazoline ring, which is a key structural component of this compound.

    Introduction of the oxazoline moiety: The oxazoline ring is introduced through a series of reactions, including nucleophilic substitution and cyclization.

    Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer of idazoxan. This can be achieved using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different pharmacological properties.

Scientific Research Applications

2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:

    Neuroscience: It is used to study the role of alpha-2 adrenergic receptors in neurotransmitter release and synaptic plasticity.

    Cardiovascular Research: The compound is investigated for its effects on blood pressure regulation and heart rate.

    Psychiatry: this compound is explored for its potential in treating psychiatric disorders such as depression and anxiety.

    Pharmacology: It serves as a tool compound to understand receptor-ligand interactions and receptor signaling pathways.

Mechanism of Action

2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole exerts its effects primarily by antagonizing alpha-2 adrenergic receptors. This leads to an increase in the release of norepinephrine and other neurotransmitters. The compound also influences various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in cellular responses to hormones and neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    Yohimbine: Another alpha-2 adrenergic receptor antagonist with similar pharmacological properties.

    Rauwolscine: A compound structurally related to yohimbine, also acting as an alpha-2 adrenergic receptor antagonist.

    Atipamezole: A selective alpha-2 adrenergic receptor antagonist used in veterinary medicine.

Uniqueness

2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole is unique in its high selectivity for alpha-2 adrenergic receptors and its ability to cross the blood-brain barrier, making it particularly useful for central nervous system studies. Its enantiomeric purity also contributes to its distinct pharmacological profile compared to other similar compounds.

Properties

CAS No.

84687-15-0

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H12N2O2/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,10H,5-7H2,(H,12,13)/t10-/m1/s1

InChI Key

HPMRFMKYPGXPEP-SNVBAGLBSA-N

Isomeric SMILES

C1CN=C(N1)[C@H]2COC3=CC=CC=C3O2

SMILES

C1CN=C(N1)C2COC3=CC=CC=C3O2

Canonical SMILES

C1CN=C(N1)C2COC3=CC=CC=C3O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole
Reactant of Route 3
Reactant of Route 3
2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole
Reactant of Route 4
2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole
Reactant of Route 5
2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole
Reactant of Route 6
2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.